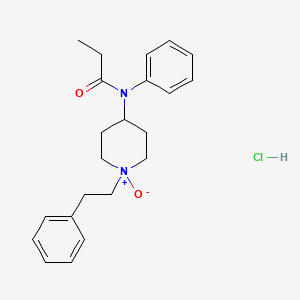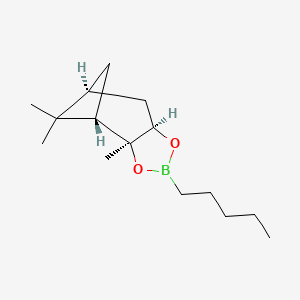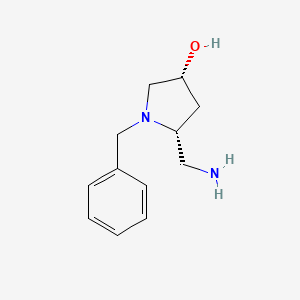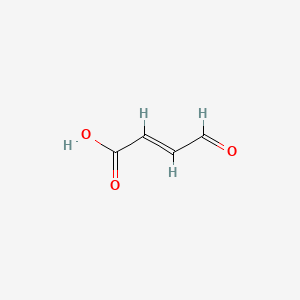
4-Oxoisocrotonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-4-Oxo-2-butenoic acid is an organic compound with the molecular formula C4H4O3 It is a derivative of butenoic acid, characterized by the presence of a keto group at the fourth carbon and a double bond between the second and third carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
(2E)-4-Oxo-2-butenoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxy-2-butenoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under acidic conditions to facilitate the oxidation process.
Another method involves the aldol condensation of acetaldehyde with glyoxylic acid, followed by dehydration to form (2E)-4-Oxo-2-butenoic acid. This reaction requires a base such as sodium hydroxide (NaOH) to catalyze the condensation and subsequent dehydration steps.
Industrial Production Methods
Industrial production of (2E)-4-Oxo-2-butenoic acid often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-Oxo-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert (2E)-4-Oxo-2-butenoic acid into other carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group into a hydroxyl group, forming 4-hydroxy-2-butenoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: 4-Hydroxy-2-butenoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-4-Oxo-2-butenoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions. It is used in research to understand the mechanisms of enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It is also explored as a precursor for drug development.
Industry: Utilized in the production of polymers and resins. Its unique chemical properties make it suitable for use in various industrial applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (2E)-4-Oxo-2-butenoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, undergoing enzymatic reactions that lead to the formation of various metabolites. The keto group in the compound is highly reactive, allowing it to participate in nucleophilic addition and substitution reactions. These interactions can modulate the activity of enzymes and other proteins, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
(2E)-4-Oxo-2-butenoic acid can be compared with other similar compounds, such as:
4-Hydroxy-2-butenoic acid: Differing by the presence of a hydroxyl group instead of a keto group.
2-Butenoic acid: Lacking the keto group, making it less reactive in certain chemical reactions.
4-Oxo-2-pentenoic acid: An extended carbon chain, which affects its reactivity and applications.
The uniqueness of (2E)-4-Oxo-2-butenoic acid lies in its specific structural features, such as the keto group and the double bond, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
4437-06-3 |
|---|---|
Molecular Formula |
C4H4O3 |
Molecular Weight |
100.07 g/mol |
IUPAC Name |
(E)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7/h1-3H,(H,6,7)/b2-1+ |
InChI Key |
ZOIRMVZWDRLJPI-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/C(=O)O)\C=O |
Canonical SMILES |
C(=CC(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


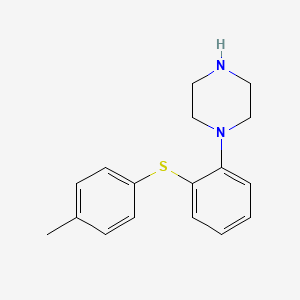
![2-[bis(Phenylmethyl)amino]-1-[4-hydroxy-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B13420789.png)

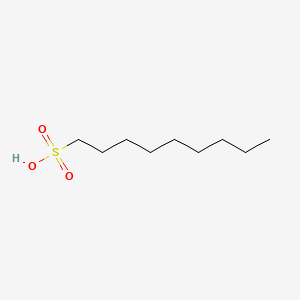

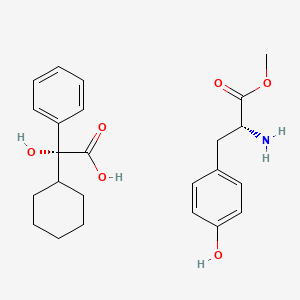
![1-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4-(trifluoromethoxy)benzene](/img/structure/B13420802.png)
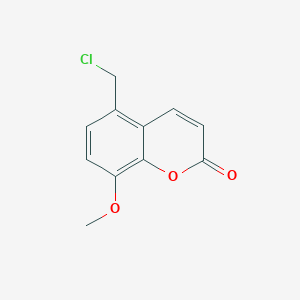


![Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide](/img/structure/B13420824.png)
